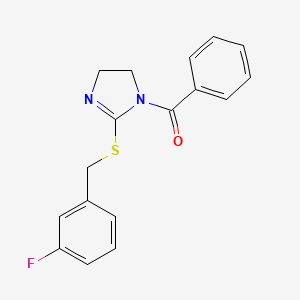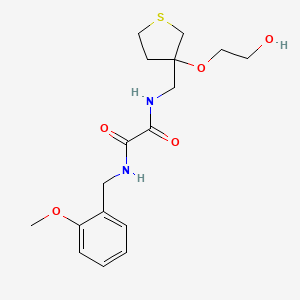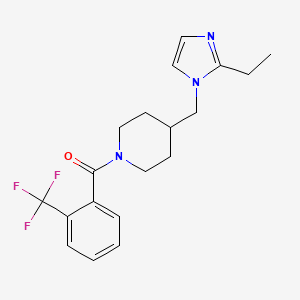
2-Methyl-1-oxo-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyrimidine and pyrrolidine. Pyrimidine is a basic aromatic ring structure found in many kinds of important biomolecules, including thiamine, uracil, thymine, cytosine, and azathioprine . Pyrrolidine is a cyclic secondary amine, a key building block in the synthesis of many natural products and pharmaceuticals .
Scientific Research Applications
Antiviral Applications
This compound, due to its indole derivative structure, shows promise in antiviral research. Indole derivatives have been reported to exhibit inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The presence of the pyrimidin-2-yloxy group could potentially enhance these properties, making it a candidate for further study in the development of antiviral medications.
Anti-inflammatory and Analgesic Activities
The structural similarity to known indole derivatives that possess anti-inflammatory and analgesic activities suggests that this compound may also share these properties . Its potential to act on multiple receptors could be leveraged to develop new therapeutic agents that target inflammation and pain with reduced side effects.
Antimicrobial and Antitubercular Effects
Given the broad-spectrum biological activities of indole derivatives, including antimicrobial and antitubercular effects, this compound could be valuable in the fight against resistant strains of bacteria and tuberculosis . Its unique structure may offer new mechanisms of action against these pathogens.
Mechanism of Action
The mechanism of action of a compound depends on its specific biological target. Pyrimidine derivatives are known to have a wide range of biological activities, including antimicrobial, antiviral, antitumor, and antifibrotic effects . The mechanism of action could involve interaction with various enzymes or receptors in the body.
properties
IUPAC Name |
[2-methyl-1-oxo-1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)propan-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-10(18)21-14(2,3)12(19)17-8-5-11(9-17)20-13-15-6-4-7-16-13/h4,6-7,11H,5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMAOOJXPQCQMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)N1CCC(C1)OC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-oxo-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-2-yl acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Fluorophenyl)methyl]-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2782947.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-ethoxybenzenesulfonamide](/img/structure/B2782949.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide](/img/structure/B2782950.png)
![Ethyl 1-(2-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1-oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate](/img/structure/B2782951.png)

![(3beta,25R)-3-[6-[[(2S)-2-amino-5-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexanoate]spirost-5-en-3-ol,bis(2,2,2-trifluoroacetate)](/img/structure/B2782955.png)
![3-{[2,4'-Bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2782956.png)
![5-Acetyl-6-[4-(difluoromethoxy)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one](/img/structure/B2782957.png)





![5-[2-(3-Fluorophenyl)-4-hydroxypyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2782969.png)